1-(Methoxymethyl)-3-(trifluoromethyl)benzene
Description
Molecular Geometry and Bonding Characteristics
1-(Methoxymethyl)-3-(trifluoromethyl)benzene (C₉H₉F₃O) features a benzene ring substituted with a methoxymethyl (–CH₂OCH₃) group at position 1 and a trifluoromethyl (–CF₃) group at position 3. The molecular geometry is influenced by the electronic effects of these substituents. The methoxymethyl group adopts a staggered conformation to minimize steric hindrance, while the trifluoromethyl group’s electronegative fluorine atoms induce a strong electron-withdrawing effect, polarizing the aromatic ring.
Bond angles around the benzene ring remain approximately 120°, consistent with sp² hybridization. The C–O bond in the methoxymethyl group measures ~1.43 Å, characteristic of ether linkages, while C–F bonds in the –CF₃ group are ~1.33 Å, reflecting their partial double-bond character due to resonance. The molecule’s planarity is slightly distorted by the steric bulk of the –CF₃ group, as evidenced by crystallographic studies of analogous compounds.
Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR :
- Aromatic protons adjacent to the –CF₃ group resonate as a doublet at δ 7.51–7.42 ppm (J = 8.1 Hz).
- The methoxymethyl group’s methylene (–CH₂O–) protons appear as a singlet at δ 4.34 ppm , while the methoxy (–OCH₃) protons resonate as a singlet at δ 3.83 ppm .
¹³C NMR :
- The quaternary carbon bearing the –CF₃ group appears at δ 125.42 ppm (q, J = 275.5 Hz).
- The methoxymethyl carbon (–CH₂O–) resonates at δ 54.48 ppm , and the methoxy carbon (–OCH₃) at δ 58.0 ppm .
¹⁹F NMR :
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions include:
Crystallographic Studies and Conformational Analysis
While direct crystallographic data for this compound is limited, studies on analogs like 1,3-bis(trifluoromethyl)benzene reveal that the –CF₃ group adopts a perpendicular orientation relative to the aromatic ring to minimize steric clashes. For this compound, computational models predict a similar conformation, with the methoxymethyl group rotated 60° from the plane of the ring to avoid van der Waals repulsions.
The trifluoromethyl group’s strong electron-withdrawing effect induces a dipole moment of 2.8–3.1 D , altering crystal packing efficiency compared to non-fluorinated analogs.
Tables
Table 1: Key ¹H NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (ortho to –CF₃) | 7.51–7.42 | Doublet |
| –CH₂O– (methylene) | 4.34 | Singlet |
| –OCH₃ (methoxy) | 3.83 | Singlet |
Table 2: IR Vibrational Assignments
| Vibration Type | Wavenumber (cm⁻¹) |
|---|---|
| C–F asymmetric stretch | 1,170–1,130 |
| C–F symmetric stretch | 1,070–1,030 |
| C–O–C ether stretch | 1,254 |
| Aromatic C=C | 1,613, 1,515 |
Properties
IUPAC Name |
1-(methoxymethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-13-6-7-3-2-4-8(5-7)9(10,11)12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNGSIMIBZUBSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565551 | |
| Record name | 1-(Methoxymethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380633-51-2 | |
| Record name | 1-(Methoxymethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation and Chlorination Followed by Fluorination and Functionalization
One approach involves starting from anisole and 4-chlorobenzotrifluoride, followed by radical chlorination under UV light and chlorine gas flow to produce chlorinated intermediates. These intermediates are then subjected to fluorination with anhydrous hydrogen fluoride (HF) under pressure and elevated temperature to yield trifluoromethoxybenzene derivatives. Subsequent nitration and reduction steps can be used to introduce other substituents, but for 1-(Methoxymethyl)-3-(trifluoromethyl)benzene, the key step is the selective introduction of the methoxymethyl group.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Radical chlorination | Anisole (150 g), 4-chlorobenzotrifluoride (750 g), radical initiator (7.5 g), chlorine gas (345 g), UV light, 90-100°C, 4-7 hours | Chlorination under controlled chlorine flow and UV irradiation |
| Fluorination | Trichloromethoxybenzene (265 g), anhydrous HF (252 g), 80°C, 4-6 hours, 30-35 kg/cm² pressure | Conversion to trifluoromethoxybenzene with HCl byproduct |
| Nitration | Trifluoromethoxybenzene (118 g), HNO3 (58.24 g), H2SO4 (174.24 g), 0-35°C | Produces mixture of isomers, para isomer major (~90%) |
This method is primarily used for trifluoromethoxybenzene derivatives but illustrates the complexity of introducing trifluoromethyl-related groups on aromatic rings.
Grignard Reagent Route for Trifluoromethyl Substituted Aromatics
A more direct and efficient method for preparing this compound involves:
- Halogenation of benzotrifluoride to obtain halo-substituted trifluoromethylbenzenes (meta, para, ortho isomers).
- Formation of the Grignard reagent by reacting the halo-substituted trifluoromethylbenzene with magnesium metal in an organic solvent (e.g., tetrahydrofuran) in the presence of catalytic iodine or ethylene dibromide.
- Reaction of the Grignard reagent with an electrophilic reagent such as ketene or formaldehyde derivatives to introduce the methoxymethyl group.
- Subsequent oximation and deoximation steps if required to refine the product.
Typical reaction conditions and yields:
| Step | Reagents & Conditions | Yield & Notes |
|---|---|---|
| Halogenation | Benzotrifluoride with halogen source, optimized to favor meta isomer (~96%) | High regioselectivity |
| Grignard formation | Mg turnings (5.8 g), dry THF (150 mL), catalytic iodine, 40-50°C, 2-4 h | Completion monitored by gas-liquid chromatography (GLC) |
| Electrophilic addition | Grignard reagent + ketene in aromatic hydrocarbon solvent (toluene, xylene), 0 to -10°C, 2-3 h | Overall yield 75-85% |
| Oximation | Trifluoromethyl acetophenone + hydroxylamine salt, NaOH, 40-45°C, 5-7 h | Purification by crystallization, 80-85% yield |
This method allows for high purity and yield of trifluoromethyl-substituted aromatic compounds with functional groups such as methoxymethyl.
Methoxymethylation via Electrophilic Substitution
The methoxymethyl group can be introduced by electrophilic substitution using methoxymethyl chloride or related reagents under basic or acidic catalysis on the trifluoromethyl-substituted benzene ring. This step often requires careful control of reaction conditions to avoid polysubstitution or side reactions.
- Use of methoxymethyl chloride (MOM-Cl) with a base such as sodium hydride or potassium carbonate.
- Solvent: polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.
- Temperature: 0 to 25°C to control reaction rate and selectivity.
This method is often used after the trifluoromethyl group is installed to selectively functionalize the aromatic ring.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Purity | Notes |
|---|---|---|---|---|---|---|
| Radical chlorination + fluorination | Anisole, 4-chlorobenzotrifluoride | Cl2, UV light, anhydrous HF | 90-100°C (chlorination), 80°C (fluorination) | Moderate to high | 90-99.5% | Multi-step, high pressure HF |
| Grignard reagent route | Halo-trifluoromethylbenzene | Mg, THF, ketene, Fe ligand complex | 40-50°C (Grignard), 0 to -10°C (ketene addition) | 75-85% | >99% after purification | High regioselectivity, fewer steps |
| Electrophilic methoxymethylation | Trifluoromethylbenzene derivative | Methoxymethyl chloride, base | 0-25°C, polar aprotic solvent | Variable | High with purification | Requires careful control to avoid side reactions |
Research Findings and Optimization Notes
- The Grignard reagent method offers superior regioselectivity, favoring the meta isomer of halo-trifluoromethylbenzene (~96%), which is critical for obtaining this compound specifically.
- Use of catalytic iodine or ethylene dibromide enhances Grignard reagent formation efficiency.
- Transition metal ligand complexes (e.g., Fe(AcAc)3) in combination with organic acids improve the reaction yield and selectivity during electrophilic addition steps.
- Purification by crystallization using cyclic saturated hydrocarbons (cyclopentane, cyclohexane) effectively removes impurities and achieves >99% purity.
- Radical chlorination methods require careful handling of chlorine gas and UV light, and the use of anhydrous HF involves high-pressure equipment, making this route more complex and hazardous.
- Electrophilic methoxymethylation is sensitive to reaction conditions; controlling temperature and reagent stoichiometry is essential to prevent over-alkylation or side reactions.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acids or reduction to form benzyl alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in protic solvents.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of trifluoromethyl benzoic acids.
Reduction: Formation of trifluoromethyl benzyl alcohols.
Scientific Research Applications
Organic Synthesis
Electrochemical Reduction
Recent studies have highlighted the electrochemical reduction of trifluoromethyl groups in aromatic compounds, including 1-(methoxymethyl)-3-(trifluoromethyl)benzene. This process allows for the selective cleavage of carbon-fluorine bonds, facilitating the transformation of trifluoromethyl groups into other functional groups. For instance, a study demonstrated that benzylic trifluoromethyl groups could be reduced to methyl groups with high yields using a platinum electrode in an undivided cell setup . This method presents a green alternative to traditional reduction techniques, minimizing hazardous waste.
Synthesis of Derivatives
The compound serves as an intermediate in synthesizing various derivatives. For example, it can be utilized to create sulfonamide derivatives that exhibit potential antimalarial activity. A study synthesized a series of 1H-1,2,4-triazol-3-yl benzenesulfonamides incorporating trifluoromethyl substituents, showing promising results as lead compounds for drug development against malaria .
Agrochemicals
This compound is also an important intermediate in the production of agrochemicals. Specifically, it is used in synthesizing trifluoxystrobin, a fungicide known for its effectiveness against a broad spectrum of fungal diseases in crops. The synthesis involves several steps starting from benzotrifluoride and employing Grignard reagents to achieve high-purity products with minimal by-products .
Pharmaceuticals
The compound's trifluoromethyl group enhances the biological activity of pharmaceutical agents by improving their metabolic stability and bioavailability. Research indicates that compounds with trifluoromethyl groups often show increased potency and selectivity against biological targets. For instance, studies on sulfonamide derivatives revealed that introducing trifluoromethyl groups significantly improved their efficacy against malaria .
Materials Science
In materials science, this compound is explored for its potential applications in developing advanced materials such as polymers and coatings. The unique properties imparted by the trifluoromethyl group—such as hydrophobicity and thermal stability—make it suitable for creating high-performance materials used in various industrial applications.
Data Table: Summary of Applications
Case Study 1: Electrochemical Reduction
Lund et al. reported on the electrochemical reduction of benzylic CF3 groups using a dropping mercury cathode. The study demonstrated that under specific conditions, the trifluoromethyl group could be effectively reduced to a methyl group with yields reaching up to 89% . This finding underscores the potential for utilizing electrochemical methods in synthetic organic chemistry.
Case Study 2: Antimalarial Drug Development
A series of sulfonamide derivatives were synthesized incorporating the trifluoromethyl group from this compound. The docking studies indicated these compounds had promising interactions with dihydropteroate synthase, a target enzyme in malaria treatment . This case illustrates the compound's relevance in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The trifluoromethyl group can also influence the electronic properties of the benzene ring, affecting the compound’s reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
The following analysis compares 1-(methoxymethyl)-3-(trifluoromethyl)benzene with structurally related analogs, focusing on substituent effects, synthesis, and applications.
Structural Isomerism
Key Observations :
- Positional isomerism significantly alters electronic effects. The trifluoromethyl group at position 3 (meta to methoxymethyl) creates a balanced electronic profile, while the ortho isomer (position 2) may exhibit steric hindrance and altered reactivity.
Physical and Chemical Properties
Notes:
- The trifluoromethyl group’s electron-withdrawing nature deactivates the benzene ring, reducing electrophilic substitution rates.
- Methoxymethyl groups enhance solubility in polar solvents compared to non-polar analogs.
Spectral Data
While direct data for the target compound is absent, analogs in were characterized via:
- ¹H/¹³C-NMR : Substituent positions affect chemical shifts. For example, -CF₃ causes downfield shifts in adjacent protons.
- EI-HRMS : Confirms molecular weights with high precision (e.g., ±0.001 amu in ).
Biological Activity
1-(Methoxymethyl)-3-(trifluoromethyl)benzene, also known by its CAS number 380633-51-2, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry and pharmacology.
This compound is characterized by the presence of a methoxymethyl group and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C10H10F3O, and it has a molecular weight of 210.18 g/mol. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may influence the compound's biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related trifluoromethylated compounds have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds suggest strong antibacterial activity, making them potential candidates for further development in antibiotic therapies.
Anticancer Activity
The compound has demonstrated promising anticancer effects in vitro. Research indicates that similar benzene derivatives can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. The observed IC50 values for antiproliferative effects range from 226 to 242.52 µg/mL, indicating moderate potency .
Enzyme Inhibition
This compound likely interacts with various enzymes involved in metabolic pathways. For example, studies on related compounds have shown that they can inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators . This mechanism may contribute to both its anti-inflammatory and anticancer effects.
Molecular Interactions
The trifluoromethyl group enhances the compound's ability to interact with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking with aromatic residues in proteins. This property is crucial for its activity against specific targets like receptors involved in metabolic regulation .
Study on Antimicrobial Efficacy
A study focusing on the antimicrobial properties of methoxy-substituted phenyl compounds reported significant activity against resistant strains of bacteria. The research highlighted that the presence of electron-withdrawing groups like trifluoromethyl increased the potency against Staphylococcus aureus .
Anticancer Research
In a comparative analysis of several benzene derivatives, this compound was found to induce apoptosis through caspase activation pathways in HeLa cells. The study provided insights into the structure-activity relationship (SAR), indicating that modifications to the benzene ring can significantly affect biological outcomes .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H10F3O |
| Molecular Weight | 210.18 g/mol |
| Antimicrobial MIC (E. coli) | 62.5 µg/mL |
| Anticancer IC50 (HeLa cells) | 226 µg/mL |
| Anticancer IC50 (A549 cells) | 242.52 µg/mL |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(Methoxymethyl)-3-(trifluoromethyl)benzene, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via electrophilic substitution or functional group interconversion. For example, bromomethyl analogs (e.g., 1-(Bromomethyl)-3-(trifluoromethyl)benzene) are synthesized using N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media, with yields dependent on stoichiometry and temperature control . Methoxymethyl groups may be introduced via nucleophilic substitution or protective group strategies (e.g., methoxymethyl ether formation). Solvent polarity and catalyst selection (e.g., Lewis acids) are critical for regioselectivity and purity.
Q. How do the electronic properties of the methoxymethyl (-CH2OCH3) and trifluoromethyl (-CF3) groups influence the compound’s reactivity?
- Methodological Answer : The -CF3 group is strongly electron-withdrawing, activating the benzene ring toward nucleophilic attack at meta/para positions, while the methoxymethyl group (-CH2OCH3) is electron-donating via resonance, directing electrophiles to ortho/para positions. This interplay creates competing directing effects, requiring computational modeling (e.g., DFT) to predict reaction sites . IR and NMR spectroscopy can experimentally validate electronic effects by analyzing shifts in C-F (1,100–1,350 cm⁻¹) and C-O (1,020–1,270 cm⁻¹) stretching frequencies .
Advanced Research Questions
Q. How can conflicting spectroscopic data be resolved when characterizing derivatives of this compound?
- Methodological Answer : Contradictions in NMR or mass spectrometry data often arise from impurities or regioisomers. For example, in Diels-Alder adducts, HRMS (High-Resolution Mass Spectrometry) can distinguish between isobaric products by exact mass analysis (e.g., distinguishing -CF3 vs. -OCH3 contributions) . X-ray crystallography provides definitive structural confirmation, as demonstrated for trifluoromethyl-substituted aryl intermediates in drug design . Multi-dimensional NMR (e.g., NOESY) clarifies spatial arrangements of substituents .
Q. What strategies optimize regioselectivity in Diels-Alder reactions involving this compound as a dienophile?
- Methodological Answer : The -CF3 group enhances dienophilicity by polarizing the benzene ring. Using lithium diisopropylamide (LDA) in THF with furan as a diene, the reaction favors endo selectivity due to secondary orbital interactions between the electron-deficient aromatic ring and the diene . Computational tools (e.g., Gaussian) model transition states to predict regiochemical outcomes, while varying solvent polarity (e.g., switching from THF to DMF) can shift selectivity toward para-adducts .
Q. How does the steric profile of this compound impact its utility in medicinal chemistry?
- Methodological Answer : The methoxymethyl group introduces steric bulk that influences binding to biological targets. For instance, analogs like 1-(3-(trifluoromethyl)phenyl)-1,4-diazepane show enhanced D3 receptor affinity due to optimal van der Waals interactions in hydrophobic pockets . Molecular docking (e.g., AutoDock Vina) and comparative SAR studies with bulkier substituents (e.g., -CH2Br vs. -CH2OCH3) reveal trade-offs between steric hindrance and binding kinetics .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported synthetic yields for brominated analogs?
- Methodological Answer : Variations in yields (e.g., 53–87% for bromoethyl derivatives) often stem from differences in brominating agents or workup protocols . For example, N-bromosuccinimide (NBS) may offer higher reproducibility than DBH (dibromo-5,5-dimethylhydantoin) in non-polar solvents. Kinetic studies (e.g., monitoring by HPLC) identify side reactions (e.g., over-bromination), while TLC with UV-active tags ensures intermediate purity .
Application-Oriented Questions
Q. What role does this compound play in synthesizing optoelectronic materials?
- Methodological Answer : The -CF3 group enhances electron transport in organic semiconductors. Derivatives like 1,4-dihydro-1,4-epoxy-5-(trifluoromethoxy)naphthalenes, synthesized via Diels-Alder reactions, exhibit tunable HOMO-LUMO gaps measured by cyclic voltammetry . Photoluminescence (PL) spectra and time-resolved fluorescence decay assays quantify charge-transfer efficiency in device prototypes .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
